N-methoxy-N-methyl-1-(methylsulfonyl)azetidine-3-carboxamide
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Description
N-methoxy-N-methyl-1-(methylsulfonyl)azetidine-3-carboxamide, commonly referred to as MMMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMMA is a cyclic amide that belongs to the class of azetidine-based compounds.
Scientific Research Applications
Preparation of N-Methoxy-N-Methylamides
This compound is used in the preparation of N-Methoxy-N-Methylamides . This method is general for the preparation of N-methoxy-N-methylamides from enolizable as well as hindered esters .
Conversion of Esters to Ketones
It is used in the direct conversion of an ester to a ketone . The reaction of an ester with N,O-dimethylhydroxylamine and a suitable organomagnesium reagent or lithium amide base provides a general method for the preparation of N-methoxy-N-methylamides .
Acylating Agents
N-Methoxy-N-methylamides serve as excellent acylating agents for organolithium or organomagnesium reagents .
Aldehyde Group Equivalents
These amides act as robust aldehyde group equivalents . They have been widely used as versatile synthetic intermediates in organic syntheses .
Preparation of N-Protected Amino Aldehydes
The utility of N-methoxy-N-methylamides has been extended to the preparation of N-protected amino aldehydes . These are useful intermediates for many chemoselective transformations in peptide chemistry .
Direct Conversion from Carboxylic Acids
Among various methods for the synthesis of N-methoxy-N-methylamides, direct conversion from carboxylic acids is the most attractive . This is because there is no need to transform the carboxylic acids into activated derivatives first .
properties
IUPAC Name |
N-methoxy-N-methyl-1-methylsulfonylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S/c1-8(13-2)7(10)6-4-9(5-6)14(3,11)12/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATNPTPSLJQJFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CN(C1)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methyl-1-(methylsulfonyl)azetidine-3-carboxamide |
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